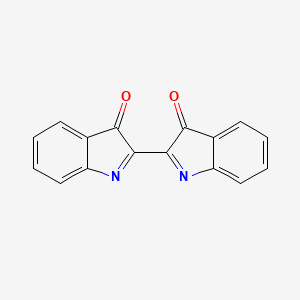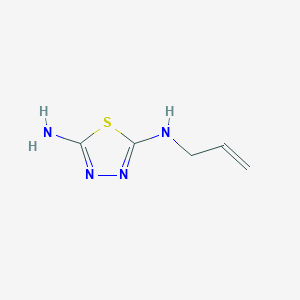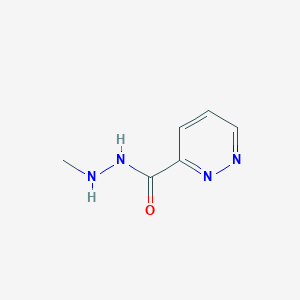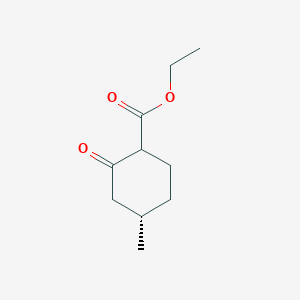
2-(4H-1,2,4-Triazol-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4H-1,2,4-Triazol-4-yl)pyrimidine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazole ring. This compound is known for its planar structure, with the triazole and pyrimidine rings forming a dihedral angle of approximately 2.9 degrees
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with a pyrimidine derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(4H-1,2,4-Triazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole-pyrimidine compounds.
科学研究应用
2-(4H-1,2,4-Triazol-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis, as well as the modulation of the NF-kB inflammatory pathway . The compound’s ability to form hydrogen bonds and interact with active residues of proteins like ATF4 and NF-kB plays a crucial role in its biological activities.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyrimidine: The parent compound of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, known for its role in nucleic acids.
Triazole-Pyrimidine Hybrids: Compounds that combine the structural features of triazole and pyrimidine, often exhibiting enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of triazole and pyrimidine rings, which confer distinct chemical and biological properties
属性
分子式 |
C6H5N5 |
|---|---|
分子量 |
147.14 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-4-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-4-9-10-5-11/h1-5H |
InChI 键 |
GXVKPFXICIMNEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)N2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)





![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)

![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)





